molecular formula C8H10BrN3O4 B395421 ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 351992-36-4

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B395421
CAS No.: 351992-36-4
M. Wt: 292.09g/mol
InChI Key: OZTZXCSOJKMYDM-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a high-purity chemical reagent designed for pharmaceutical and life science research applications. This compound features a nitro-substituted pyrazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The specific bromo and nitro functional groups on the heterocyclic ring make it a versatile and valuable building block for constructing more complex molecules, particularly in the synthesis of novel compounds for biological screening . Pyrazole derivatives are extensively investigated in scientific literature for a range of activities, including serving as potential antiviral and anti-inflammatory agents . The molecular structure includes several rotatable bonds and hydrogen acceptors, which contributes to its utility in drug discovery . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZXCSOJKMYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination via Diazonium Intermediates

A common method involves converting an amino group to a bromo substituent using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂). In analogous systems, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes bromination in acetonitrile at 60–65°C, yielding 66–81% of the 5-bromo derivative. For the target compound, a similar approach could be employed if a 4-amino intermediate is accessible. The nitro group at position 3 would act as a meta-director, potentially favoring bromination at position 4.

Electrophilic Bromination

Direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) may also be feasible. The nitro group’s electron-withdrawing nature deactivates the ring, necessitating aggressive conditions. For example, bromination of 3-nitro-5-methyl-1H-pyrazole in acetic acid with Br₂ at 80°C could target position 4, though competing reactions at position 2 must be mitigated through solvent or catalyst selection.

The introduction of the nitro group at position 3 is critical for directing subsequent bromination.

Nitration During Pyrazole Ring Formation

Cyclocondensation of hydrazines with β-keto esters or cyanoacetates offers a route to pre-nitrated pyrazoles. For instance, the patent WO2011064798A1 describes synthesizing pyrazole derivatives via reaction of ethyl cyanoacetate with triethyl orthoformate, followed by hydrazine hydrate. Adapting this method, nitration could be integrated by using nitro-substituted precursors or post-cyclization nitration.

Post-Synthetic Nitration

Nitration of pre-formed pyrazoles using mixed acids (HNO₃/H₂SO₄) is a classical approach. For 5-methyl-1H-pyrazole, nitration at position 3 is favored due to the methyl group’s ortho/para-directing effects. A study on analogous compounds achieved nitration in 85% yield using fuming nitric acid at 0°C, though regioselectivity must be confirmed via NMR.

The introduction of the ethyl acetate group at the pyrazole’s 1-position typically involves nucleophilic alkylation.

Base-Mediated Alkylation

Reaction of the pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at elevated temperatures (140°C) has been demonstrated for similar systems, yielding 43%. For the target compound, this method would require deprotonation of the pyrazole nitrogen, followed by substitution with ethyl chloroacetate.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a biphasic system (water/dichloromethane) could enhance reaction efficiency. This approach avoids high temperatures, reducing decomposition risks for nitro-containing intermediates.

Integrated Multi-Step Synthesis

A plausible synthetic route for this compound involves the following sequence:

Step 1: Synthesis of 3-Nitro-5-Methyl-1H-Pyrazole

Cyclocondensation of hydrazine hydrate with a nitro-substituted β-keto ester, such as ethyl 3-nitroacetoacetate, in ethanol at reflux yields the nitro-pyrazole core.

Step 2: Bromination at Position 4

Subjecting 3-nitro-5-methyl-1H-pyrazole to electrophilic bromination with NBS in dimethylformamide (DMF) at 50°C introduces the bromo group at position 4.

Step 3: N-Alkylation with Ethyl Chloroacetate

Reacting 4-bromo-5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate and K₂CO₃ in DMA at 140°C for 16 hours installs the acetate ester.

Optimization and Yield Considerations

Solvent and Temperature Effects

  • Bromination : Acetonitrile and CuBr₂ at 65°C provide optimal yields (66–81%).

  • Nitration : Mixed acids at 0°C minimize byproducts.

  • Alkylation : DMA at 140°C balances reactivity and stability.

Purification Techniques

  • Silica gel chromatography (ethyl acetate/hexanes gradients) resolves intermediates.

  • Acid-base workup (e.g., citric acid washes) removes inorganic salts.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at position 2 can be suppressed using bulky directing groups or low-temperature conditions.

  • Nitro Group Stability : Avoid prolonged exposure to reducing agents or high temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted pyrazoles with various functional groups.

    Reduction: Amino-substituted pyrazoles.

    Hydrolysis: Pyrazole carboxylic acids.

Scientific Research Applications

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In proteomics, it may act by covalently modifying amino acid residues in proteins, thereby altering their structure and function. The nitro and bromine substituents can participate in various interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate and Analogues

Compound Name (CAS No.) Molecular Formula Substituents Key Functional Groups Similarity Score* Potential Applications
This compound ~C₉H₁₁BrN₃O₄ 4-Br, 5-Me, 3-NO₂ Ester, nitro Reference Intermediate in drug synthesis
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1072944-71-8) C₆H₇BrN₂O₂ 4-Br Ester 0.75 Agrochemical precursors
4-Bromo-1H-pyrazole-5-carboxylic acid (1092683-57-2) C₄H₃BrN₂O₂ 4-Br, 5-COOH Carboxylic acid 0.88 Metal-organic frameworks
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid (82231-53-6) C₅H₅BrN₂O₂ 4-Br Carboxylic acid 0.80 Coordination chemistry
1-Methyl-1H-pyrazole-5-carboxylic acid (16034-46-1) C₅H₆N₂O₂ 1-Me, 5-COOH Carboxylic acid 0.79 Bioactive molecule synthesis

*Similarity scores calculated based on structural and functional overlap ().

Key Observations:

Substituent Effects :

  • The nitro group in the target compound enhances electrophilicity, making it more reactive in substitution reactions compared to analogues lacking nitro substituents .
  • Bromine at the 4-position is conserved across most analogues, suggesting its role in directing regioselectivity during synthesis .

Functional Group Impact :

  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves lipophilicity, favoring membrane permeability in biological systems. In contrast, carboxylic acid derivatives (e.g., 4-Bromo-1H-pyrazole-5-carboxylic acid) are more polar, suited for coordination chemistry or crystal engineering .

Synthetic Utility :

  • The target compound’s nitro group may act as a leaving group or participate in reduction reactions to form amines, a pathway less accessible in analogues like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate .
  • Discontinuation of the target compound () suggests practical limitations, possibly due to instability under standard storage conditions or competing synthetic routes for analogues.

Biological Activity

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C8_8H10_{10}BrN3_3O4_4
Molecular Weight : 292.1 g/mol
CAS Number : 351992-36-4

This compound features a pyrazole ring substituted with bromine and nitro groups, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine derivatives with 1,3-diketones.
  • Bromination : Using bromine or N-bromosuccinimide (NBS).
  • Nitration : Employing a mixture of concentrated nitric acid and sulfuric acid.
  • Esterification : Reacting the nitro-substituted pyrazole with ethyl bromoacetate in the presence of a base.

These steps yield a compound suitable for various biological applications, particularly in proteomics and medicinal chemistry .

Anticancer Properties

Research has indicated that compounds containing the pyrazole structure exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit microtubule assembly, thereby acting as microtubule-destabilizing agents. In particular, this compound has been evaluated for its effects on breast cancer cells (MDA-MB-231), demonstrating the ability to induce apoptosis and enhance caspase-3 activity at certain concentrations .

CompoundConcentration (μM)Effect on Caspase-3 Activity
7d101.33 times increase
7h101.57 times increase
10c10Significant morphological changes

Antimicrobial Activity

This compound has also been noted for its antimicrobial properties. Pyrazole derivatives have been documented to exhibit antibacterial and antifungal activities, making them valuable in developing new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Protein Modification : In proteomics, it acts by covalently modifying amino acid residues in proteins.
  • Cell Cycle Disruption : Its ability to destabilize microtubules can lead to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Intermediates : The nitro and bromine substituents may form reactive intermediates that interact with cellular macromolecules, influencing their function and stability .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:

  • Study on MDA-MB-231 Cells : Compounds similar to this compound were shown to reduce cell viability significantly at concentrations as low as 2.5 μM, indicating potent anticancer properties .
  • Antimicrobial Screening : Research demonstrated that various pyrazole derivatives exhibited significant inhibition against bacterial strains, suggesting potential for development into new antibiotics .

Q & A

(Basic) What synthetic routes are established for ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves sequential cyclocondensation, bromination, and nitration. A common approach starts with cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) to form the pyrazole core . Subsequent bromination at the 4-position using N-bromosuccinimide (NBS) in DMF and nitration with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group .
Optimization Strategies:

  • Use stoichiometric ratios of 1:1.2 (diketone:hydrazine) to minimize side products.
  • Employ aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the target compound (>95% purity) .

(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:
Key Techniques:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, nitro group deshielding effects) .
  • X-ray Diffraction : Resolves stereochemical ambiguities. For example, Dong et al. (2007) refined a related pyrazole ester (R factor = 0.042) using SHELXL .
  • IR Spectroscopy : Confirms functional groups (ester C=O stretch at ~1740 cm⁻¹; nitro N-O at ~1520 cm⁻¹) .

Table 1. Representative Spectroscopic Data for Pyrazole Derivatives

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester C=O1730–1745-165–170
Nitro (NO₂)1510–1530--
Pyrazole C-H-7.8–8.2 (d, J=2 Hz)140–145 (C-3/C-5)

(Advanced) How can crystallographic challenges (e.g., disorder in nitro/bromo groups) be addressed during refinement?

Methodological Answer:

  • High-Resolution Data : Collect data with d-spacing < 0.8 Å to resolve positional disorder .
  • Anisotropic Refinement : Use SHELXL to model displacement parameters for heavy atoms (Br, O) .
  • Split Positions : Apply PART instructions in SHELXTL to model disordered nitro groups .
  • Validation Tools : Hirshfeld surface analysis (via CrystalExplorer) identifies intermolecular interactions (e.g., Br⋯O contacts) to validate packing .

Table 2. Crystallographic Parameters for Analogous Pyrazole Esters

CompoundSpace GroupR FactorData-to-Parameter RatioReference
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetateP21/c0.04214.3
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylateP 10.03913.8

(Advanced) What computational strategies predict regioselectivity in nitration/bromination steps?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* level optimizations identify transition states. For 5-methylpyrazoles, meta-nitration is favored (ΔG‡ = 25–30 kJ/mol) due to steric hindrance at ortho positions .
  • Reaction Path Search : ICReDD’s quantum chemical workflows (e.g., GRRM17) map potential energy surfaces to predict dominant pathways .
  • Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DCM) show increased nitration rates (k = 0.15 s⁻¹) .

(Advanced) How should researchers resolve contradictions between spectral data and predicted geometries?

Methodological Answer:

  • 2D NMR : HSQC/HMBC correlations clarify connectivity (e.g., distinguishing C-3 vs. C-5 substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ m/z = 331.9854 for C₉H₁₁BrN₃O₄⁺) .
  • Variable-Temperature NMR : Detects dynamic processes (e.g., tautomerism) by observing signal splitting at low temperatures .

(Advanced) What intermolecular interactions dominate crystal packing, and how do they influence properties?

Methodological Answer:

  • Graph Set Analysis : R₂²(8) hydrogen-bonding motifs (C–H⋯O/N) and Br⋯Br halogen bonds stabilize packing . Li & Chen (2011) observed these interactions in chlorobenzoyl pyrazoles, increasing thermal stability (mp > 200°C) .
  • Impact on Solubility : Strong hydrogen bonding reduces solubility in non-polar solvents (e.g., logP = 2.1 in hexane) .

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